molecular formula C26H28ClNO2 B566294 Toremifene N-Oxide CAS No. 163130-29-8

Toremifene N-Oxide

Cat. No. B566294
CAS RN: 163130-29-8
M. Wt: 421.965
InChI Key: KDHIASPFJAGSRF-QPLCGJKRSA-N
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Description

Toremifene N-Oxide is a compound with the molecular formula C26H28ClNO2 and a molecular weight of 421.96 g/mol . It is a derivative of Toremifene, a selective estrogen receptor modulator (SERM) that is used to treat estrogen receptor-positive breast cancer .


Synthesis Analysis

The synthesis of this compound involves several steps. The metabolism of Toremifene was simulated in an on-line electrochemistry/enzyme reactor/liquid chromatography/mass spectrometry system . To simulate the oxidative phase I metabolism, Toremifene was oxidized in an electrochemical (EC) flow-through cell at 1,500 mV vs. Pd/H2 to its phase I metabolites, some of which are reactive quinoid species .


Molecular Structure Analysis

The molecular structure of this compound is derived from Toremifene, with the addition of an oxide group . The exact structure would require more detailed analysis.


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, when α-hydroxytoremifene was incubated with DNA, 3′-phosphoadenosine 5′-phosphosulfate, and either rat or human hydroxysteroid sulfotransferase, the formation of DNA adducts was two orders of magnitude lower than that of α-hydroxytamoxifen .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 421.96 g/mol . More detailed physical and chemical properties would require further analysis.

Scientific Research Applications

  • Metabolite Identification in Human Urine : Lu et al. (2012) used liquid chromatography quadrupole time-of-flight tandem mass spectrometry (LC-QTOFMS) to investigate urine samples after oral administration of Toremifene. They identified two new metabolites, including 4-hydroxy-N-oxide-toremifene, suggesting their potential as biomarkers for monitoring Toremifene administration in doping analysis (Lu et al., 2012).

  • Oxidation and Transformation Products : A study by Knoop et al. (2018) on the oxidation of Toremifene with ozone in water revealed N-oxide formation as a product. This study provided insights into the reaction kinetics and transformation product formation, which are crucial for understanding the environmental fate and biological interactions of Toremifene (Knoop et al., 2018).

  • Role of Cytochrome P450 in Metabolism : Berthou et al. (1994) explored the involvement of the cytochrome P450 3A enzyme family in the metabolic pathways of Toremifene in human liver microsomes. Their findings contribute to understanding the enzyme-mediated metabolism of Toremifene, which is crucial for its pharmacokinetics and pharmacodynamics (Berthou et al., 1994).

  • Metabolism in Liver Microsomes : Jones and Lim (2002) studied Toremifene metabolism in liver microsomes from rats, mice, and humans, identifying various metabolites including Toremifene N-oxide. This research helps in understanding the species-specific metabolic pathways of Toremifene and its implications in drug design and therapy (Jones & Lim, 2002).

  • Transdermal Toremifene in Cancer Treatment : Soe et al. (1997) investigated the distribution of transdermal Toremifene in animal models. The study aimed to evaluate the therapeutic advantages of local administration of Toremifene in treating metastatic breast cancer, providing insights into alternative drug delivery methods (Soe et al., 1997).

Mechanism of Action

Target of Action

Toremifene N-Oxide, like its parent compound Toremifene, primarily targets the Estrogen Receptors (ER) . These receptors play a crucial role in the growth and development of certain types of breast cancer .

Mode of Action

This compound binds to estrogen receptors, exerting estrogenic or antiestrogenic activities . This interaction depends on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It can inhibit the growth of certain cells like MCF-7 cells, a breast cancer cell line .

Biochemical Pathways

The biochemical pathways affected by this compound are similar to those of Toremifene. It is known that Toremifene and its metabolites have hormonal effects that resemble those of unchanged Toremifene . .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to Toremifene. Toremifene is well-absorbed with good bioavailability . It is metabolized in the liver primarily by CYP3A4 . The main metabolites include N-desmethyltoremifene, 4-hydroxytoremifene, and others

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of Toremifene. Toremifene has been shown to inhibit the growth of certain cancer cells, such as MCF-7 breast cancer cells . It also exerts antiestrogenic effects in mouse and rat uterus at high doses . .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. It is known that factors such as diet can influence the metabolism and action of related compounds

Safety and Hazards

The safety data sheet for Toremifene, the parent compound of Toremifene N-Oxide, indicates that it is harmful if swallowed and causes serious eye damage . It is also very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Toremifene N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, Toremifene. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where this compound exhibits both estrogenic and antiestrogenic activities depending on the context . Additionally, it interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are involved in its metabolism . These interactions are crucial for its pharmacological effects and therapeutic potential.

Cellular Effects

This compound influences various cellular processes and types of cells. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In breast cancer cells, this compound inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through the mitochondrial pathway . It also disrupts the cytoskeleton and inhibits the migration and adhesion of vascular smooth muscle cells, contributing to its anti-tumor effects . These cellular effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to estrogen receptors, where it can act as an agonist or antagonist depending on the tissue type and context . This binding modulates the transcription of estrogen-responsive genes, leading to changes in gene expression. Additionally, this compound inhibits the activity of certain enzymes, such as aromatase, which is involved in estrogen synthesis . These molecular interactions are critical for its pharmacological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound is relatively stable, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated that the compound’s effects on tumor growth and cellular function can persist over extended periods, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-tumor effects by inhibiting cell proliferation and inducing apoptosis . At higher doses, it can cause toxic effects, such as hepatotoxicity and disruption of normal cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolism, resulting in the formation of various metabolites, including N-demethylated and hydroxylated derivatives . These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is distributed primarily in tissues with high estrogen receptor expression, such as breast tissue . It can also accumulate in the liver, where it undergoes extensive metabolism . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with estrogen receptors and other nuclear proteins . Additionally, it can be found in the mitochondria, where it induces apoptosis through the mitochondrial pathway . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.

properties

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-28(2,29)19-20-30-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHIASPFJAGSRF-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: The research mentions toremifene N-oxide as a metabolite. What is the significance of studying drug metabolites like this one?

A1: Studying drug metabolites is crucial because they can have different pharmacological activities than the parent drug. Some metabolites are inactive, while others can be equally active, more active, or even toxic [, ]. Understanding the metabolic fate of a drug like toremifene helps researchers determine potential efficacy, safety concerns, and possible drug-drug interactions. In this case, identifying this compound as a metabolite in various species suggests it's a common metabolic pathway and warrants further investigation.

Q2: The research highlights the role of peroxidases in activating tamoxifen to potentially damaging metabolites. Could a similar mechanism be involved with toremifene, leading to the formation of reactive metabolites besides this compound?

A2: The research demonstrates that peroxidases can activate tamoxifen to reactive intermediates capable of damaging DNA and binding to proteins []. Given the structural similarities between tamoxifen and toremifene, it's plausible that toremifene might undergo similar peroxidase-mediated activation. This could lead to the formation of reactive metabolites, potentially contributing to toremifene's overall pharmacological and toxicological profile. Further research is needed to explore the specific metabolic pathways of toremifene and investigate whether peroxidase-mediated activation plays a role.

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